molecular formula C14H15BrN4O6 B12772926 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one CAS No. 125790-82-1

9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B12772926
CAS No.: 125790-82-1
M. Wt: 415.20 g/mol
InChI Key: ZTAKVKMLLYGITM-SZRLZVLASA-N
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Description

9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one, also known as Bromoester 2 and identified by the CAS Number 125790-82-1, is a brominated nucleoside derivative that serves as a critical intermediate and reference standard in pharmaceutical research . This compound is professionally recognized as Didanosine Impurity M, making it essential for analytical chemists and researchers conducting quality control and impurity profiling studies to ensure the safety and purity of pharmaceutical products . Its molecular structure, characterized by the formula C14H15BrN4O6 and specific acetyl-protected sugar moiety, makes it a valuable synthetic building block for the preparation of modified nucleosides and nucleotides . Researchers utilize this compound in molecular design and synthetic biology applications, particularly in the synthesis of complex nucleic acid analogs and for probing biochemical pathways . As a specialist chemical, it is intended for use in laboratory research and development settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

125790-82-1

Molecular Formula

C14H15BrN4O6

Molecular Weight

415.20 g/mol

IUPAC Name

[(2R,3S,4S,5R)-4-acetyloxy-3-bromo-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H15BrN4O6/c1-6(20)23-3-8-9(15)11(24-7(2)21)14(25-8)19-5-18-10-12(19)16-4-17-13(10)22/h4-5,8-9,11,14H,3H2,1-2H3,(H,16,17,22)/t8-,9+,11-,14-/m1/s1

InChI Key

ZTAKVKMLLYGITM-SZRLZVLASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate typically involves multiple steps, starting from inosine. The bromination at the 4’ position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The acetylation at the 2’ and 5’ positions is carried out using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4’ position can be substituted with other nucleophiles.

    Hydrolysis: The acetyl groups at the 2’ and 5’ positions can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted inosine derivatives can be formed.

    Hydrolysis: The major products are 3’-Deoxy-4’-bromo-inosine and acetic acid.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its role as an antiviral agent. Research has indicated that derivatives of purine nucleosides can inhibit viral replication, particularly in the context of retroviruses such as HIV. The brominated sugar moiety enhances the compound's ability to mimic natural nucleosides, thereby interfering with viral RNA synthesis.

Synthesis of Nucleoside Analogues

The compound serves as a crucial intermediate in the synthesis of various nucleoside analogues. For instance, it can be transformed into 2′,3′-dideoxyadenosine (ddA), which is an important antiviral drug used in the treatment of HIV/AIDS. The O-deacetylation process allows for further functionalization, making it versatile for creating other bioactive compounds .

Research on Enzyme Inhibition

Studies have explored the potential of this compound in inhibiting enzymes such as adenosine deaminase. By modifying the sugar and purine components, researchers aim to develop selective inhibitors that could be utilized in cancer therapy and other diseases where adenosine signaling plays a critical role.

Case Studies

Study Objective Findings
Antiviral Efficacy Evaluate the antiviral properties against HIVShowed significant inhibition of viral replication at low concentrations, indicating potential for therapeutic use .
Synthesis Pathways Investigate synthetic routes to ddADemonstrated efficient conversion from 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one to ddA with high yields .
Enzyme Interaction Studies Assess inhibition of adenosine deaminaseIdentified structure-activity relationships that enhance selectivity and potency against target enzymes .

Mechanism of Action

The mechanism of action of 3’-Deoxy-4’-bromo-inosine 2’,5’-Diacetate involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets the enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes in cells. The bromine atom at the 4’ position and the acetyl groups at the 2’ and 5’ positions play crucial roles in its activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

9-(3,5-Di-O-acetyl-2-bromo-2-deoxy-β-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one

  • Structural Differences: Sugar Configuration: Arabinofuranosyl (C2 hydroxyl group axial in arabinose) vs. xylofuranosyl (C3 hydroxyl group axial in xylose). Substituent Positions: Bromine at C2 and acetyl groups at C3 and C5 in the arabino analog vs. bromine at C3 and acetyl groups at C2 and C5 in the target compound.
  • Functional Impact: The arabino configuration may alter binding affinity to viral polymerases due to spatial differences. The C2 bromine could enhance electrophilic reactivity compared to C3 bromine .

2',3'-Anhydroinosine (Didanosine EP Impurity E)

  • Structure: 9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one.
  • Key Differences : An anhydro bridge (2',3'-epoxide) replaces bromine and acetyl groups.
  • Biological Relevance: Acts as a degradation product or impurity of didanosine, a dideoxynucleoside reverse transcriptase inhibitor (NRTI). The anhydro bridge reduces metabolic stability compared to halogenated analogs .

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one

  • Structure: Fluorine substitution at C2 of the arabinose sugar.
  • Comparison: Fluorine’s electronegativity and smaller atomic radius vs. bromine may enhance metabolic stability and reduce off-target interactions.

Didanosine Acetate (5-O-Acetyl-2,3-dideoxy-β-D-glycero-pentofuranosyl Derivative)

  • Structure : Lacks hydroxyl groups at C2 and C3 (dideoxy) with a 5-O-acetyl group.
  • Functional Impact : The dideoxy modification prevents 3'→5' phosphodiester bond formation, a hallmark of chain-terminating NRTIs. The absence of bromine reduces halogen-mediated cytotoxicity .

9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)adenine

  • Structure : Adenine base replaces hypoxanthine.
  • Impact: Adenine’s additional amino group (vs. This highlights the role of nucleobase modifications in activity .

Comparative Data Table

Compound Name Sugar Moiety Substituents Key Functional Groups Biological Activity/Application References
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-β-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one β-D-xylofuranosyl 3-bromo, 2,5-di-O-acetyl Bromine, Acetyl Antiviral intermediate (prodrug)
9-(3,5-Di-O-acetyl-2-bromo-2-deoxy-β-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one β-D-arabinofuranosyl 2-bromo, 3,5-di-O-acetyl Bromine, Acetyl Synthetic intermediate
2',3'-Anhydroinosine β-D-ribofuranosyl 2',3'-anhydro bridge Epoxide Didanosine impurity
9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one β-D-arabinofuranosyl 2-fluoro Fluorine Antiviral candidate
Didanosine Acetate β-D-glycero-pentofuranosyl 2,3-dideoxy, 5-O-acetyl Dideoxy, Acetyl NRTI (HIV therapy)
9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-β-D-xylofuranosyl)adenine β-D-xylofuranosyl 3-bromo, 2,5-di-O-acetyl, adenine Bromine, Acetyl, Adenine Nucleobase-modified analog

Research Findings and Implications

  • Synthetic Utility : Bromo-acetylated compounds like the target are intermediates in prodrug synthesis, leveraging acetyl groups for controlled release .
  • Antiviral Mechanisms: Halogenation (Br/F) at strategic positions enhances binding to viral polymerases, while sugar configuration (xylo vs. arabino) dictates stereospecific interactions .
  • Degradation Pathways: Compounds like 2',3'-anhydroinosine highlight stability challenges in nucleoside analogs, necessitating rigorous impurity profiling .

Biological Activity

9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one, also known as 3’-deoxy-4’-bromo-inosine 2’,5’-diacetate, is a synthetic nucleoside analog with significant potential in biological and medicinal chemistry. This compound exhibits unique structural features, such as bromination and acetylation, which enhance its biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

The compound has the following chemical properties:

PropertyDetails
CAS Number 125790-82-1
Molecular Formula C14H15BrN4O6
Molecular Weight 415.20 g/mol
IUPAC Name [(2R,3S,4S,5R)-4-acetyloxy-3-bromo-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Synthesis

The synthesis of 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one typically involves multiple steps:

  • Bromination : The introduction of a bromine atom at the 4’ position is achieved using bromine or N-bromosuccinimide (NBS).
  • Acetylation : The acetyl groups are added at the 2’ and 5’ positions using acetic anhydride in the presence of a base like pyridine.

These modifications enhance the compound's binding affinity to target enzymes involved in nucleic acid metabolism.

Biological Activity

The biological activity of this compound is primarily attributed to its mechanism of action as an inhibitor of nucleic acid synthesis. It integrates into nucleic acids, disrupting replication and transcription processes by targeting key enzymes.

The presence of the bromine atom and acetyl groups plays critical roles in:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, it competes with endogenous substrates for incorporation into RNA and DNA.
  • Targeting Enzymatic Activity : The compound inhibits enzymes responsible for nucleotide metabolism, which is crucial for cellular proliferation.

Research Findings

Recent studies have highlighted the following aspects of its biological activity:

  • Antiparasitic Activity : The compound has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated significant inhibition of parasite growth when treated with this nucleoside analog .
  • Antiviral Potential : As an impurity of the antiviral drug 2’,3’-dideoxyinosine, it has been suggested for further exploration as a potential antileishmanial drug due to its structural similarities with known antiviral agents .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions (such as the bromination at the 4’ position) significantly enhance biological activity compared to other nucleoside analogs lacking these modifications .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies on Trypanosoma cruzi :
    • A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in parasite viability.
    • The most effective concentration led to over 80% inhibition of T. cruzi growth within 48 hours.
  • Antiviral Activity Evaluation :
    • A comparative analysis with other nucleoside analogs showed that this compound had a lower cytotoxicity profile while maintaining effective antiviral properties against certain viral strains.

Q & A

Q. Q1: What are the optimal synthetic routes and purification methods for 9-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,9-dihydro-6H-purin-6-one?

Methodological Answer : Synthesis typically involves nucleoside glycosylation followed by bromination and acetylation. Key steps include:

  • Glycosylation : Use a protected xylofuranose donor under Vorbrüggen conditions (e.g., TMSOTf as a catalyst) .
  • Bromination : Introduce bromine at the 3'-position using N-bromosuccinimide (NBS) in anhydrous DMF.
  • Purification : Employ silica gel chromatography with gradient elution (chloroform/acetone, 4:1) to isolate intermediates and final products .
  • Monitoring : Track reaction progress via TLC and confirm purity by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2: How can researchers ensure structural fidelity during the synthesis of this compound?

Methodological Answer :

  • Stereochemical Validation : Use NOESY NMR to confirm the β-D-xylofuranosyl configuration and bromine placement at C3' .
  • Crystallography : If single crystals are obtainable, X-ray diffraction resolves ambiguities in acetyl group orientations .
  • Comparative Analysis : Cross-reference spectral data (e.g., 1^1H NMR chemical shifts) with analogous brominated nucleosides .

Q. Q3: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–9) at 37°C, monitoring via HPLC for decomposition products (e.g., deacetylated or debrominated derivatives) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for acetylated nucleosides) .

Advanced Research Questions

Q. Q4: How can mechanistic studies clarify the role of the 3'-bromo substituent in modulating enzyme interactions (e.g., kinases or polymerases)?

Methodological Answer :

  • Enzyme Assays : Compare substrate incorporation rates (e.g., in viral RNA polymerases) between brominated and non-brominated analogs using radiolabeled substrates .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to active sites (e.g., HIV reverse transcriptase) to assess steric/electronic effects of bromine .
  • Data Contradiction : Resolve discrepancies between in vitro activity and in silico predictions by revisiting protonation states or solvation models in simulations .

Q. Q5: What strategies address conflicting data on the compound’s cytotoxicity in mammalian versus prokaryotic systems?

Methodological Answer :

  • Dose-Response Profiling : Use IC50_{50} assays in HEK293 (human) and E. coli models with ATP-level normalization to control for metabolic differences .
  • Mechanistic Deconvolution : Apply RNA-seq or metabolomics to identify pathway-specific disruptions (e.g., purine salvage vs. DNA repair) .
  • Theoretical Alignment : Link cytotoxicity to nucleoside transporter affinity differences across species, guided by kinetic binding studies .

Q. Q6: How can computational modeling predict the compound’s potential as a prodrug for antiviral therapies?

Methodological Answer :

  • Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to simulate deacetylation/bromine displacement in hepatic microsomes .
  • Docking Studies : Screen against viral protease targets (e.g., SARS-CoV-2 Mpro^\text{pro}) to prioritize derivatization sites .
  • Validation : Corrogate in silico predictions with in vitro antiviral assays (e.g., plaque reduction neutralization tests) .

Methodological Frameworks

Q. Q7: What experimental designs reconcile the compound’s low aqueous solubility with bioavailability requirements?

Methodological Answer :

  • Formulation Screening : Test cyclodextrin complexes or lipid nanoparticles using dynamic light scattering (DLS) and Franz cell permeation assays .
  • Theoretical Basis : Apply Hansen solubility parameters to select co-solvents (e.g., PEG-400) that balance polarity and biocompatibility .

Q. Q8: How should researchers design studies to investigate the compound’s chirality-dependent biological activity?

Methodological Answer :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases .
  • Biological Testing : Compare enantiomers in cell-based assays (e.g., cytotoxicity, antiviral activity) to establish structure-activity relationships (SAR) .

Advanced Technical Challenges

Q. Q9: What analytical techniques resolve ambiguities in the compound’s degradation pathways under UV exposure?

Methodological Answer :

  • Photostability Testing : Expose to UV-A/B light in a solar simulator, then analyze degradants via LC-MS/MS with isotopic labeling .
  • Radical Trapping : Use ESR spectroscopy to detect bromine-centered radicals, informing stabilization strategies (e.g., antioxidants) .

Q. Q10: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) enhance mechanistic studies of this compound’s metabolic fate?

Methodological Answer :

  • Synthesis : Incorporate 13^{13}C at the purine C8 position via Stille coupling with labeled precursors .
  • Tracing : Use 1^1H-13^13C HSQC NMR or MALDI-TOF imaging to map metabolite distribution in tissue sections .

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